

Pharmacological Profile of Columbin: A Technical Guide

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Compound of Interest

Compound Name: Columbin

Cat. No.: B1205583

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Abstract

Columbin, a clerodane diterpene furanolactone primarily isolated from the roots of *Jateorhiza columba* (Calumba) and other medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of **Columbin**, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Anti-inflammatory Activity

Columbin has demonstrated notable anti-inflammatory effects, primarily attributed to its selective inhibition of cyclooxygenase-2 (COX-2) and the reduction of nitric oxide (NO) production.

Mechanism of Action

Columbin exhibits its anti-inflammatory properties through the following mechanisms:

- **Selective COX-2 Inhibition:** **Columbin** preferentially inhibits the COX-2 enzyme over COX-1. [1] This selectivity is significant as COX-2 is primarily involved in inflammatory processes, while COX-1 plays a role in maintaining the gastrointestinal lining. Molecular docking studies

suggest that **Columbin**'s higher affinity for COX-2 is due to its interaction with key amino acid residues, Tyr385 and Arg120, which are crucial for arachidonate binding and the abstraction of hydrogen from arachidonate, respectively.

- Inhibition of Nitric Oxide (NO) Production: **Columbin** has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. [1] Overproduction of NO is a hallmark of chronic inflammation.
- NF-κB Pathway: Importantly, studies indicate that the anti-inflammatory action of **Columbin** is independent of the nuclear factor-kappa B (NF-κB) signaling pathway, as it does not inhibit the translocation of NF-κB to the nucleus in stimulated cells.[1]

Quantitative Data: In Vitro Anti-inflammatory Activity

Target	Parameter	Value	Reference
COX-1	EC50	327 μM	[1]
COX-2	EC50	53.1 μM	[1]
COX-1 Inhibition	at 100 μM	18.8 ± 1.5%	
COX-2 Inhibition	at 100 μM	63.7 ± 6.4%	

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.

- Animal Model: Male Sprague-Dawley rats.
- Induction of Inflammation: A sub-plantar injection of 1% carrageenan in saline is administered into the right hind paw of the rats.
- Treatment: **Columbin** is administered intraperitoneally at various doses (e.g., 30, 100, 300, and 700 mg/kg) 30 minutes prior to carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like aspirin (100 mg/kg).

- **Measurement:** The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- **Analysis:** The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Anticancer Activity

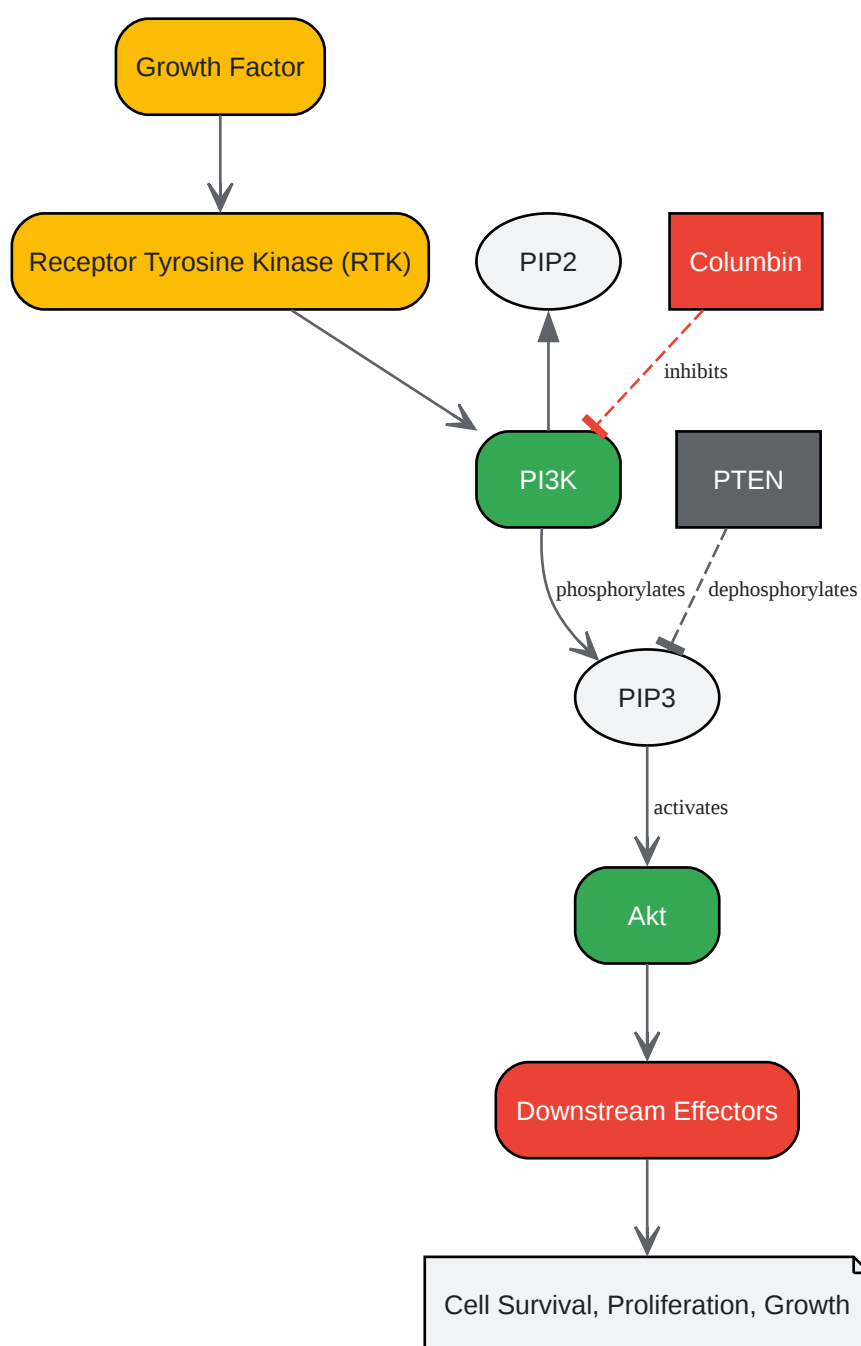
Emerging evidence suggests that **Columbin** possesses anticancer properties, primarily through the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways.

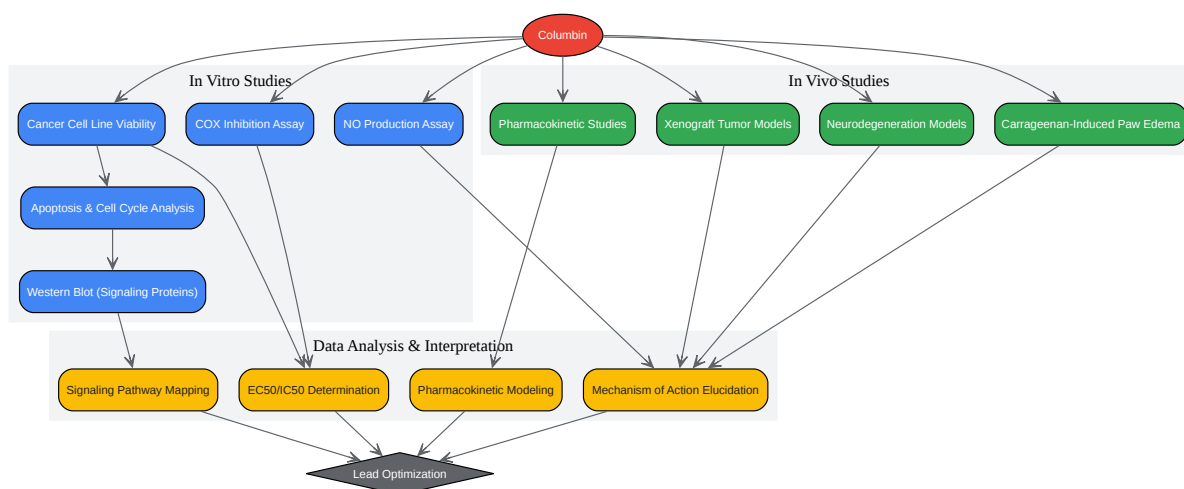
Mechanism of Action

The anticancer effects of **Columbin** are mediated through:

- **Induction of Apoptosis and Necroptosis:** Studies on a related compound, Columbianadin, have shown the induction of apoptosis at lower concentrations and necroptosis at higher concentrations in human colon cancer cells (HCT116). This is associated with the modulation of apoptosis-related proteins such as caspases, Bax, and Bcl-2.
- **Cell Cycle Arrest:** Columbianadin has also been observed to cause an increase in the sub-G1 cell population, indicative of apoptosis, and can induce cell cycle arrest at the G0/G1 phase in glioblastoma cells.
- **Inhibition of PI3K/Akt Signaling Pathway:** Columbianadin has been shown to suppress the proliferation of glioblastoma cells by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.

Signaling Pathway: PI3K/Akt Inhibition





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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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